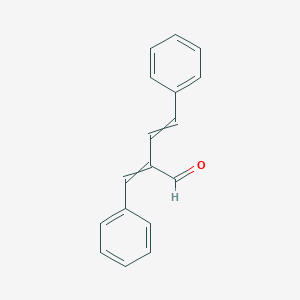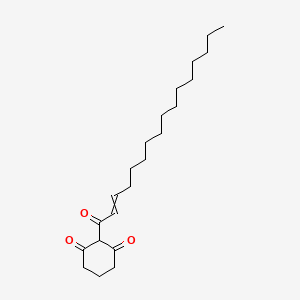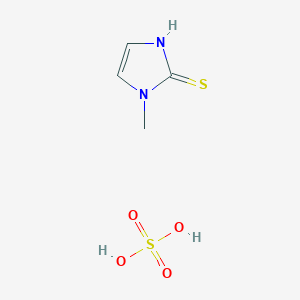
Octadec-11-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-11-enamide: is a long-chain fatty acid amide with the molecular formula C18H35NO . It is a derivative of octadecenoic acid, featuring an amide functional group at the 11th carbon position. This compound is known for its surfactant properties and has been studied for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing octadec-11-enamide involves the direct amidation of octadecenoic acid with ammonia or an amine under dehydrating conditions.
Oxidative Desaturation: Another approach involves the oxidative desaturation of octadecanamide to introduce the double bond at the 11th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Catalysts: Iron, manganese, palladium on carbon
Major Products:
Epoxides: Formed through oxidation of the double bond
Hydroxylated Products: Resulting from further oxidation
Octadecanamide: Produced via reduction
Applications De Recherche Scientifique
Chemistry:
Surfactants: Octadec-11-enamide is used as a surfactant in various formulations due to its ability to reduce surface tension.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Cell Signaling: The compound has been studied for its role in cell signaling pathways, particularly in relation to lipid metabolism.
Medicine:
Drug Delivery: this compound is explored for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Mécanisme D'action
Octadec-11-enamide exerts its effects primarily through interaction with lipid membranes and receptors. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , influencing lipid metabolism and adipogenesis . The compound binds to the ligand-binding domain of PPARγ, leading to the activation of downstream signaling pathways involved in lipid storage and glucose metabolism.
Comparaison Avec Des Composés Similaires
Oleamide (Octadec-9-enamide): Similar in structure but with the double bond at the 9th position.
Stearamide (Octadecanamide): Lacks the double bond, making it more saturated and less reactive.
Ceramide NP: A lipid molecule with a similar amide structure, used in skin barrier function improvement.
Uniqueness: Octadec-11-enamide’s unique position of the double bond at the 11th carbon distinguishes it from other fatty acid amides. This structural feature imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in surfactants, drug delivery, and catalysis.
Propriétés
Numéro CAS |
117654-34-9 |
|---|---|
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
octadec-11-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H2,19,20) |
Clé InChI |
GCOWPYITHHYBKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

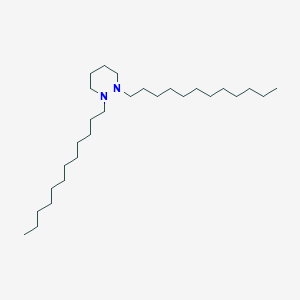

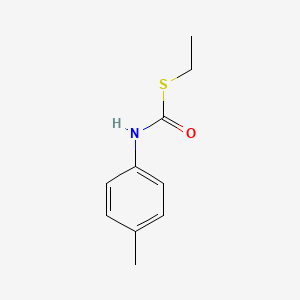
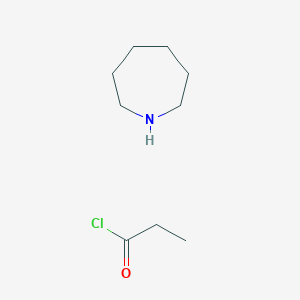
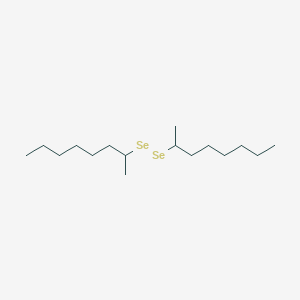
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
